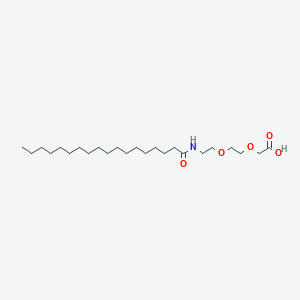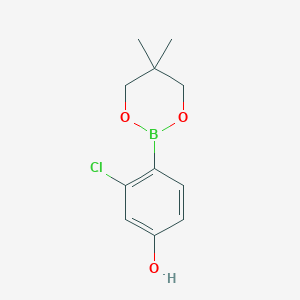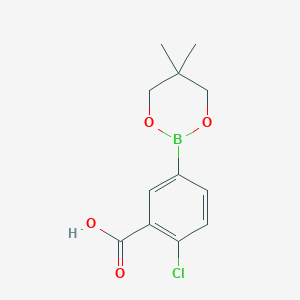
Sodium tetrachloropalladate(II) trihydrate, 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium tetrachloropalladate(II) trihydrate is an inorganic compound with the chemical formula Na2PdCl4·3H2O . It is a high-purity salt with a trace metal basis of ≥99.99% . The compound is used to test for the presence of gases such as carbon monoxide, illuminating and cooking gas, and ethylene, and for the presence of iodine . It is also used as a test salt for Pd allergy patch testing .
Synthesis Analysis
The synthesis of Sodium tetrachloropalladate(II) trihydrate involves reacting palladium (II) chloride with sodium chloride in an aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .Molecular Structure Analysis
The molecular structure of Sodium tetrachloropalladate(II) trihydrate is represented by the linear formula Na2PdCl4 . The molecular weight of the anhydrous form is 294.21 g/mol, while the trihydrate form has a molecular weight of 348.22 g/mol .Chemical Reactions Analysis
Sodium tetrachloropalladate(II) trihydrate can react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .Physical And Chemical Properties Analysis
Sodium tetrachloropalladate(II) trihydrate appears as a red-brown powder . It is odorless and does not have a determined melting point, boiling point, or flash point .Applications De Recherche Scientifique
Material Science and Nanotechnology In the field of materials science, sodium tetrachloropalladate(II) plays a crucial role in the fabrication of nanoparticles. For instance, it is used in the sonochemical preparation of bimetallic gold/palladium nanoparticles in aqueous solutions. This process is significant for the development of advanced materials with unique physical and chemical properties (Mizukoshi et al., 1997).
Energy Storage Sodium tetrachloropalladate(II) has implications in energy storage research. Studies focus on its role in the preparation and thermal properties of sodium acetate trihydrate, a material with significant potential for thermal energy storage. The research examines the effects of nucleating agents and thickening agents on the thermal properties of sodium acetate trihydrate, highlighting the importance of sodium tetrachloropalladate(II) in enhancing these properties (Wang et al., 2019).
Catalysis Sodium tetrachloropalladate(II) is also pivotal in catalysis. It is used to create various palladium complexes that can act as catalysts in different chemical reactions. For instance, the reaction of sodium tetrachloropalladate(II) with ethyl acetoacetate results in the formation of palladium complexes used in catalytic processes (OkeyaSeichi et al., 1976).
Safety and Hazards
Sodium tetrachloropalladate(II) trihydrate is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, Eye Dam. 1, Met. Corr. 1, Skin Sens. 1A . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mécanisme D'action
Target of Action
Sodium tetrachloropalladate(II) trihydrate is an inorganic compound that is commonly used as a catalyst and as a raw material for dye production . It is known to interact with various targets, primarily in the field of organic synthesis and dye preparation .
Mode of Action
The compound can catalyze or promote reactions in certain chemical processes . It is prepared by reacting palladium (II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .
Biochemical Pathways
The compound may further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound is used to prepare palladium nanospheres, hollow nanospheres, and hollow Au x PdY alloy nanoparticles . These nanoparticles have various applications in the field of nanotechnology.
Action Environment
The action of Sodium tetrachloropalladate(II) trihydrate can be influenced by environmental factors. For instance, the compound is prepared in an aqueous solution , and its solubility in water can affect its reactivity and efficacy . Additionally, the compound is used in various environments, such as in the production of dyes and in the metallization, silver plating, and electroplating of circuit boards .
Propriétés
IUPAC Name |
disodium;tetrachloropalladium(2-);trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.3H2O.Pd/h4*1H;;;3*1H2;/q;;;;2*+1;;;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOXUGRFCXDNZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6Na2O3Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)





